molecular formula C10H6S B3145228 3-ethynylbenzo[b]thiophene CAS No. 569353-00-0

3-ethynylbenzo[b]thiophene

Cat. No.: B3145228
CAS No.: 569353-00-0
M. Wt: 158.22 g/mol
InChI Key: FVCMFEOKBFMXBJ-UHFFFAOYSA-N
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Description

3-ethynylbenzo[b]thiophene is a heteroaromatic compound that features a benzene ring fused to a thiophene ring with an ethynyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

3-Ethynyl-1-benzothiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit high antibacterial activity against Staphylococcus aureus . The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, 3-Ethynyl-1-benzothiophene has shown potential as an antifungal agent, interacting with fungal enzymes to inhibit their activity .

Cellular Effects

3-Ethynyl-1-benzothiophene influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties are attributed to its ability to interfere with the bacterial cell wall synthesis, leading to cell lysis . In eukaryotic cells, 3-Ethynyl-1-benzothiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-Ethynyl-1-benzothiophene involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the affected enzymes are often involved in regulatory pathways. Additionally, 3-Ethynyl-1-benzothiophene can activate certain enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynyl-1-benzothiophene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that 3-Ethynyl-1-benzothiophene can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 3-Ethynyl-1-benzothiophene vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly increases or decreases at specific dosage levels.

Metabolic Pathways

3-Ethynyl-1-benzothiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s biological activity, as the metabolites may have different properties compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Ethynyl-1-benzothiophene is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, as it may concentrate in areas where it exerts its effects.

Subcellular Localization

The subcellular localization of 3-Ethynyl-1-benzothiophene affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with specific biomolecules, thereby influencing its biological activity. For example, the compound’s presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-ethynylbenzo[b]thiophene involves the use of Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This method is highly effective for forming new carbon-carbon bonds under mild reaction conditions. The synthesis typically involves the reaction of a terminal alkyne with an iodoaryl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethynylbenzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynylbenzo[b]thiophene is unique due to the presence of the sulfur atom in its structure, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications where sulfur’s properties are advantageous, such as in the development of organic semiconductors and certain pharmaceuticals .

Properties

IUPAC Name

3-ethynyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMFEOKBFMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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